molecular formula C3H4BrClN2S B6239942 4-bromo-1,2-thiazol-5-amine hydrochloride CAS No. 2361644-26-8

4-bromo-1,2-thiazol-5-amine hydrochloride

Cat. No.: B6239942
CAS No.: 2361644-26-8
M. Wt: 215.50 g/mol
InChI Key: QADDUHAOXXXJOR-UHFFFAOYSA-N
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Description

4-bromo-1,2-thiazol-5-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and an amine group at the 5-position of the thiazole ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,2-thiazol-5-amine hydrochloride typically involves the bromination of 1,2-thiazole followed by amination. One common method includes the reaction of 1,2-thiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. This is followed by the introduction of an amine group at the 5-position through nucleophilic substitution using ammonia or an amine derivative. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1,2-thiazol-5-amine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Coupling: Complex thiazole derivatives with extended conjugation or functional groups.

Scientific Research Applications

4-bromo-1,2-thiazol-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 4-bromo-1,2-thiazol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1,2-thiazol-5-amine hydrochloride
  • 4-fluoro-1,2-thiazol-5-amine hydrochloride
  • 4-iodo-1,2-thiazol-5-amine hydrochloride

Uniqueness

4-bromo-1,2-thiazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2361644-26-8

Molecular Formula

C3H4BrClN2S

Molecular Weight

215.50 g/mol

IUPAC Name

4-bromo-1,2-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-6-7-3(2)5;/h1H,5H2;1H

InChI Key

QADDUHAOXXXJOR-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)N.Cl

Purity

0

Origin of Product

United States

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